Cytotoxic Potency in Ovarian Cancer Cells: Fusarielin A vs. Fusarielin B–E (OSMAC Study)
Fusarielin A exhibits significant cytotoxic activity against the human ovarian cancer cell line A2780, whereas its co-isolated analogs (fusarielins B, C, D, and E) are essentially inactive in the same assay. The OSMAC study directly quantified this difference, establishing fusarielin A as the sole active component within this sub-group. The >2.9-fold difference in potency is a critical selection criterion [1].
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | IC50 = 12.5 μM |
| Comparator Or Baseline | Fusarielins B, C, D, and E (Compounds 2–5) |
| Quantified Difference | >2.9-fold loss of activity for comparators (IC50 >36 μM) |
| Conditions | Human ovarian cancer cell line A2780, MTT assay (standard culture conditions) |
Why This Matters
Procurement of a mixture or an incorrect analog will result in a complete loss of the desired cytotoxic signal in A2780 assays, leading to failed experiments and wasted resources.
- [1] Hemphill CFP, Sureechatchaiyan P, Kassack MU, Orfali RS, Lin W, Daletos G, Proksch P. OSMAC approach leads to new fusarielin metabolites from Fusarium tricinctum. J Antibiot (Tokyo). 2017;70(6):726-732. View Source
